molecular formula C26H25N3O4 B2518491 N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1021111-70-5

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2518491
CAS RN: 1021111-70-5
M. Wt: 443.503
InChI Key: QKBVTTBDCYIILW-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic molecule that appears to be related to various naphthalene-based compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures suggest potential for biological activity, such as inhibition of aminopeptidase N or anti-angiogenic properties , and the relevance of the naphthalene moiety in crystallography and molecular conformation .

Synthesis Analysis

The synthesis of related naphthalene-based compounds involves various chemical reactions, including the use of metal-chelating groups, as seen in the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which is a potent inhibitor of aminopeptidase N . Another related compound, N-1-Naphthyl-3-oxobutanamide, is used in the synthesis of various heterocyclic compounds, indicating that the naphthalene moiety can be a versatile building block for creating complex organic molecules .

Molecular Structure Analysis

The molecular structure of naphthalene-based compounds is significant in determining their biological activity and interaction with other molecules. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, which could be a common feature in related compounds, affecting their binding to biological targets .

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can lead to a variety of products with different biological activities. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of nicotinamide, thieno[2,3-b]pyridine, and other bi- or tricyclic annulated pyridine derivatives . These reactions demonstrate the chemical versatility of the naphthalene moiety and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based compounds are influenced by their molecular structure. The planarity of the naphthalene ring and the presence of substituents, such as methoxy groups, can affect properties like solubility and reactivity. The characterization of one such compound using various NMR techniques provides detailed information about its structure and can be used to infer properties of similar compounds .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been reviewed for their commercial importance and biological effects. Updates to toxicology data have expanded our understanding of their biological consequences in humans, including environmental toxicology advancements (Kennedy, 2001).

Antioxidant Capacity Reaction Pathways

The ABTS radical cation-based assays, used for antioxidant capacity assessments, illustrate how compounds can interact through different reaction pathways. This is relevant for understanding how similar compounds may behave in antioxidant capacity assays and their potential biomedical applications (Ilyasov et al., 2020).

Use in Plastic Scintillators

Naphthalene derivatives have been studied for their role in plastic scintillators, indicating the potential for this compound's derivatives to be used in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Quinoxaline Derivatives and Applications

Quinoxaline and its derivatives, which share structural similarities with naphthalene, have been highlighted for their biomedical applications, including antimicrobial activities and chronic disease treatments. This suggests potential medicinal value in exploring structurally related compounds (Pereira et al., 2015).

properties

IUPAC Name

N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-32-20-10-12-24(33-2)22(17-20)23-11-13-26(31)29(28-23)15-14-27-25(30)16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13,17H,14-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBVTTBDCYIILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide

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